NoName

CAS No.:

Cat. No.: VC10447338

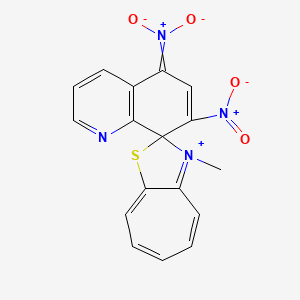

Molecular Formula: C17H12N4O4S

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12N4O4S |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | (3-methyl-7'-nitrospiro[cyclohepta[d][1,3]thiazol-3-ium-2,8'-quinoline]-5'-ylidene)-dioxidoazanium |

| Standard InChI | InChI=1S/C17H12N4O4S/c1-19-12-7-3-2-4-8-14(12)26-17(19)15(21(24)25)10-13(20(22)23)11-6-5-9-18-16(11)17/h2-10H,1H3 |

| Standard InChI Key | UFBVLAJLQCHRQB-UHFFFAOYSA-N |

| SMILES | C[N+]1=C2C=CC=CC=C2SC13C(=CC(=[N+]([O-])[O-])C4=C3N=CC=C4)[N+](=O)[O-] |

| Canonical SMILES | C[N+]1=C2C=CC=CC=C2SC13C(=CC(=[N+]([O-])[O-])C4=C3N=CC=C4)[N+](=O)[O-] |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm nonane’s linear conformation in solid and liquid phases. The molecule adopts staggered configurations to minimize steric strain, with bond angles approximating 109.5° at each carbon center . Its 3D structure contributes to a density of 0.718 g/cm³ at 20°C, significantly lower than water, explaining its immiscibility in aqueous systems .

Thermodynamic Characteristics

Nonane’s phase behavior under varying temperatures and pressures has been extensively cataloged:

| Property | Value | Source |

|---|---|---|

| Melting Point | -51°C | |

| Boiling Point | 151°C | |

| Flash Point | 31°C | |

| Autoignition Temperature | 205°C | |

| Vapor Pressure | 3.7 mmHg at 25°C |

These properties underscore nonane’s flammability risks, necessitating careful handling in industrial settings. The low odor threshold (1.0–21.0 mmHg) further mandates ventilation controls to prevent respiratory irritation .

Synthesis and Industrial Production

Petroleum Refining

Approximately 85% of global nonane production derives from fractional distillation of crude oil, typically concentrating in the 150–200°C boiling range. Advanced refineries employ catalytic hydrocracking to optimize yield, using zeolite-based catalysts to convert heavier fractions into C9 hydrocarbons . U.S. production figures from 2016–2019 show fluctuating outputs between 25,000 and 1,000,000 pounds annually, reflecting market demand for specialty solvents .

Laboratory Synthesis

Alternative routes include:

-

Hydrogenation of Nonene:

This exothermic reaction achieves 92–95% conversion at 80–120°C under moderate hydrogen pressure . -

Grignard Reactions: Alkyl halide coupling with magnesium, though less economically viable at scale.

Pharmacological and Metabolic Profile

Human Exposure Pathways

Inhalation dominates occupational exposure, with dermal absorption contributing <2% of total uptake. The U.S. EPA reports a pulmonary retention rate of 40–60% per breath, necessitating OSHA permissible exposure limits (PEL) of 200 ppm .

Hepatic Metabolism

Cytochrome P450 enzymes oxidize nonane to 2-nonanol and 3-nonanol, which conjugate with glucuronic acid for renal excretion. Animal studies indicate a biological half-life of 6–8 hours in rats, though human metabolic kinetics remain under investigation .

Environmental Impact and Mitigation

Atmospheric Lifetime

Nonane’s reaction with hydroxyl radicals gives a tropospheric lifetime of 1.2 days, producing carbonyl compounds that contribute to ground-level ozone formation .

Aquatic Toxicity

The EPA’s ECOTOX database lists a 96-hour LC50 of 12 mg/L for Daphnia magna, classifying nonane as "toxic to aquatic life with long-lasting effects" . Spill mitigation protocols emphasize containment booms and activated carbon filtration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume